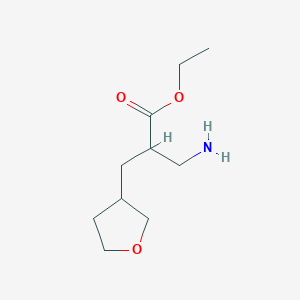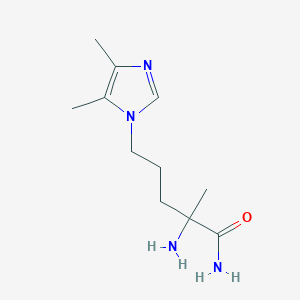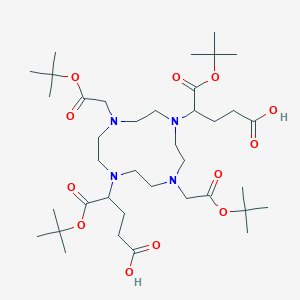
2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide is a chemical compound with the molecular formula C5H8N4O It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide typically involves the reaction of 3-amino-1H-pyrazole with ethyl chloroacetate, followed by the addition of ammonia to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives .
Scientific Research Applications
2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
- 2-(3-Amino-1H-pyrazol-1-yl)acetamide
- (3-Amino-1H-pyrazol-1-yl)(dispiro[cyclohexane-1,3′-[1,2,4]trioxolane-5′,2″-tricyclo-[3.3.1.1 3,7]decan]-4-yl)methanone p-tosylate
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This compound’s ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile tool in scientific research and industrial applications .
Properties
Molecular Formula |
C6H9N5O2 |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C6H9N5O2/c7-4-1-2-11(10-4)3-5(12)9-6(8)13/h1-2H,3H2,(H2,7,10)(H3,8,9,12,13) |
InChI Key |
BYZKADQACIYTDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)

![8-Benzyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane](/img/structure/B13641823.png)



![3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13641861.png)


![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)


![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)

